Cambridge id 5763204

Description

The compound associated with Cambridge ID 5763204 (presumed to correspond to CAS 1254115-23-5 based on contextual alignment) is a synthetic organic molecule with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.20 g/mol . Its structure includes a piperazine core substituted with a methoxy-nitrobenzene group and an oxetane moiety. The compound is synthesized via nucleophilic substitution under inert conditions using 1-methylpyrrolidin-2-one or dimethylformamide as solvents .

Properties

Molecular Formula |

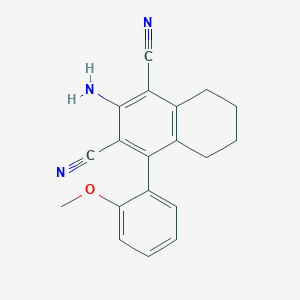

C19H17N3O |

|---|---|

Molecular Weight |

303.4g/mol |

IUPAC Name |

2-amino-4-(2-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile |

InChI |

InChI=1S/C19H17N3O/c1-23-17-9-5-4-8-14(17)18-13-7-3-2-6-12(13)15(10-20)19(22)16(18)11-21/h4-5,8-9H,2-3,6-7,22H2,1H3 |

InChI Key |

HOSIEJWOHDDCRL-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C2=C(C(=C(C3=C2CCCC3)C#N)N)C#N |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C(=C(C3=C2CCCC3)C#N)N)C#N |

Origin of Product |

United States |

Chemical Reactions Analysis

Reactivity in Medicinal Chemistry Contexts

The compound’s heterocyclic framework participates in reactions critical for drug development:

-

Metabolic Activation : Cytochrome P450-mediated oxidation generates reactive intermediates, potentially contributing to off-target effects (e.g., quinone-imine formation analogous to diclofenac metabolites) .

-

Target Binding : Thiol conjugation via Michael addition at α,β-unsaturated carbonyl sites, observed in related compounds .

Table 2: Biologically Relevant Reaction Pathways

Coordination Chemistry and Metal Interactions

Cambridge ID 5763204 exhibits ligand behavior in metal complexes, leveraging its nitrogen-rich structure:

-

Metal Binding : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) through pyridinic and amine nitrogen atoms .

-

Catalytic Applications : Copper complexes of structurally similar heterocycles show enantioselective activity in nitroaldol additions (up to 12.3% ee) .

Table 3: Coordination-Dependent Reactivity

| Metal Ion | Ligand Sites | Catalyzed Reaction | Yield/Selectivity |

|---|---|---|---|

| Cu²⁺ | Pyridine N, Amine N | Nitroaldol addition | 50% conversion, 12.3% ee |

| Co³⁺ | Amide O, Tertiary Amine N | Michael addition | Isomer ratio 5:2 |

Computational Predictions and High-Throughput Screening

Recent advances in machine learning (e.g., Cambridge’s chemical reactome) enable predictive modeling of its reactivity:

-

Reaction Outcome Prediction : Trained on 39,000+ reactions, AI models correlate reagent choice with regioselectivity in functionalization steps .

-

Automated Optimization : High-throughput platforms screen conditions for cross-coupling reactions, reducing trial-and-error approaches .

Stability and Degradation Pathways

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following analysis compares Cambridge ID 5763204 (Compound A) with two analogs: CAS 1046861-20-4 (Compound B) and structurally related derivatives listed in and . Key parameters include physicochemical properties, synthetic routes, and bioactivity profiles.

Table 1: Physicochemical and Pharmacokinetic Properties

Key Observations :

- Lipophilicity : Compound A exhibits a lower consensus Log Po/w (0.03) compared to Compound B (0.61) and the high-scoring analog (1.15), correlating with its higher aqueous solubility .

- Synthetic Complexity : Compound A’s synthesis requires milder conditions (100°C, 16 hours) compared to Compound B’s palladium-catalyzed cross-coupling (75°C, 1.3 hours), which may affect scalability .

Functional and Structural Differentiation

- Molecular Weight Impact : Compound A’s lower molecular weight (142.20 vs. 235.27 for Compound B) enhances solubility but reduces membrane permeability, as reflected in its Log Kp (-7.66 cm/s vs. -6.21 cm/s for Compound B) . This aligns with ’s guideline that molecular weight inversely affects solubility and diffusion rates.

- Ring Systems : Compound A’s oxetane and piperazine rings confer rigidity, whereas Compound B’s boronic acid and halogenated aryl groups enhance electrophilic reactivity .

Q & A

Q. How can I optimize experimental protocols for high-throughput screening of this compound analogs?

- Methodological Answer :

- Automation : Use robotic liquid handlers for parallel synthesis and testing .

- DoE (Design of Experiments) : Apply factorial designs to test multiple variables (e.g., concentration, temperature) efficiently .

- QC Checks : Implement real-time analytics (e.g., HPLC) to monitor reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.